
FH535
Descripción general
Descripción
FH535 es un inhibidor sintético de molécula pequeña que se dirige a las vías de señalización Wnt/β-catenina y del receptor activado por proliferadores de peroxisomas (PPAR). Ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir el crecimiento tumoral y la metástasis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de FH535 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad y la eficiencia, a menudo involucrando sistemas automatizados y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
FH535 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes a la molécula, afectando sus propiedades inhibitorias.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones a menudo implican temperaturas y pH controlados para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados. Estos derivados pueden tener diferentes niveles de actividad y especificidad hacia las vías Wnt/β-catenina y PPAR .
Aplicaciones Científicas De Investigación
Pancreatic Cancer
FH535 has demonstrated significant efficacy in repressing pancreatic cancer xenograft growth in vivo. In studies involving nude mice bearing pancreatic cancer xenografts, treatment with this compound led to a notable reduction in tumor size and weight without inducing significant body weight loss in the subjects .
Key Findings:
- Dosage: 25 mg/kg administered intraperitoneally every two days for 20 days.
- Outcome: Significant reduction in tumor volume compared to control groups.
Colon Cancer
In colon cancer cell lines, particularly HT29 and SW480, this compound has been shown to inhibit cell proliferation and motility. The compound effectively downregulated cancer stem cell markers (CD24, CD44, CD133) and reduced the expression of matrix metalloproteinases involved in invasion .
Key Findings:
- IC50 Values: 18.6 μM for HT29 and 33.2 μM for SW480.
- Mechanisms: Suppressed migration through wound-healing assays and downregulated β-catenin expression.
Osteosarcoma
Research indicates that this compound exerts cytotoxic effects on osteosarcoma cells by inhibiting Wnt signaling pathways. The compound was found to decrease the PARylation of Axin2 and PARP1, suggesting a mechanism of action through inhibition of TNKS1/2 enzymes involved in Wnt signaling .
Key Findings:
- Cytotoxicity: Effective against various osteosarcoma cell lines.
- Mechanism: Impairs canonical Wnt signaling.
Data Summary Table
Cancer Type | Cell Lines | IC50 (μM) | Administration Method | Key Outcomes |
---|---|---|---|---|
Pancreatic Cancer | PANC-1 | N/A | i.p., 25 mg/kg every 2 days | Reduced tumor size and weight |
Colon Cancer | HT29, SW480 | 18.6, 33.2 | N/A | Inhibited proliferation and motility |
Osteosarcoma | Various | N/A | N/A | Cytotoxic effects observed |
Case Study 1: Inhibition of Pancreatic Cancer Growth
A study published in Oncotarget demonstrated that this compound not only inhibited the growth of pancreatic cancer cells but also affected the tumor microenvironment by reducing angiogenesis . The findings suggest that this compound could be a valuable therapeutic agent for pancreatic cancer treatment.
Case Study 2: Effects on Colon Cancer Stemness
In another investigation focused on colon cancer stemness, this compound was shown to significantly reduce the expression of stem cell markers in HT29 cells. This study utilized real-time quantitative PCR and Western blotting techniques to confirm the downregulation of critical genes involved in stemness maintenance .
Mecanismo De Acción
FH535 ejerce sus efectos inhibiendo las vías de señalización Wnt/β-catenina y PPAR. Bloquea la interacción entre β-catenina y PPAR, previniendo la activación de genes diana aguas abajo involucrados en la proliferación y supervivencia celular. Esta inhibición dual conduce a una reducción del crecimiento tumoral y la metástasis en varios modelos de cáncer .
Comparación Con Compuestos Similares
Compuestos similares
GW9662: Un antagonista conocido de PPARγ con similitud estructural a FH535.
XAV939: Otro inhibidor de la vía Wnt/β-catenina con diferentes objetivos moleculares.
IWP2: Inhibe la vía Wnt al dirigirse a Porcupine, una enzima involucrada en la secreción del ligando Wnt.
Unicidad de this compound
This compound es único debido a su inhibición dual de las vías Wnt/β-catenina y PPAR. Esta doble orientación proporciona un rango más amplio de actividades antitumorales en comparación con los compuestos que inhiben solo una vía. Además, this compound ha demostrado eficacia en varios modelos de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Actividad Biológica
FH535 is a small molecule compound recognized for its role as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancer types. This article explores the biological activity of this compound, focusing on its effects on different cancer cell lines, mechanisms of action, and potential therapeutic applications.
This compound functions primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is instrumental in regulating cell proliferation, survival, and differentiation. The inhibition of this pathway by this compound leads to a series of downstream effects:
- Reduction in Cell Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including colon, breast, lung, pancreatic, and liver cancers. The IC50 values for colon cancer cell lines HT29 and SW480 were determined to be 18.6 μM and 33.2 μM, respectively .
- Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in cancer cells by downregulating cyclin D1 and survivin, which are critical for cell cycle progression and survival .
- Suppression of Cancer Stemness : this compound reduces the expression of cancer stem cell markers (CD24, CD44, CD133) in HT29 cells, suggesting a potential role in targeting cancer stem cells .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell growth and migration:
- Colon Cancer : In a study using HT29 and SW480 cell lines, this compound treatment resulted in decreased migration and invasion capabilities as measured by wound-healing assays and Transwell assays. Additionally, RNA sequencing revealed that this compound altered pathways associated with DNA replication and metabolism .
- Hepatocellular Carcinoma (HCC) : this compound was found to suppress the proliferation of HCC cell lines (HLF and PLC/PRF/5) by inducing apoptosis and inhibiting cyclin D1 expression. This indicates its potential utility in liver cancer treatment .
- Osteosarcoma : In osteosarcoma models, this compound exhibited cytotoxic effects and inhibited markers of canonical Wnt signaling. This suggests its potential as a chemotherapeutic agent for osteosarcoma .
In Vivo Studies
In vivo studies support the findings from in vitro research:
- Xenograft Models : In a study involving HT29 xenografts in nude mice, treatment with this compound resulted in significantly smaller tumor volumes compared to controls after 12 days. Immunohistochemical analysis showed reduced Ki-67 expression in tumors from this compound-treated mice, indicating decreased proliferation rates .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Cancer Type | Cell Lines | Primary Effects | IC50 Values |
---|---|---|---|
Colon Cancer | HT29, SW480 | Inhibition of proliferation and motility | 18.6 μM (HT29) |
Downregulation of stem cell markers | 33.2 μM (SW480) | ||
Hepatocellular Carcinoma | HLF, PLC/PRF/5 | Induction of apoptosis | Not specified |
Osteosarcoma | Doxorubicin-resistant OS | Cytotoxicity; inhibition of Wnt signaling | Not specified |
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEXXEQGQWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392716 | |
Record name | FH535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108409-83-2 | |
Record name | FH535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FH535?
A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]
Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?
A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:
- Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
- N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.